molecular formula C29H40O7 B14437893 Desonide pivalate CAS No. 78806-68-5

Desonide pivalate

Cat. No.: B14437893
CAS No.: 78806-68-5
M. Wt: 500.6 g/mol
InChI Key: FAPMGCFSVXGXMO-FHKBAQRKSA-N
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Description

Desonide pivalate is a derivative of desonide, a non-fluorinated corticosteroid. It is primarily used in the treatment of inflammatory skin diseases such as atopic dermatitis, seborrheic dermatitis, psoriasis, and contact dermatitis. This compound is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties .

Preparation Methods

The synthesis of desonide pivalate involves several steps, starting from desonide. The process typically includes esterification reactions where desonide is reacted with pivalic acid under specific conditions to form this compound . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the separation and quantification of desonide and its derivatives .

Chemical Reactions Analysis

Desonide pivalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Desonide pivalate has a wide range of scientific research applications:

    Chemistry: It is used in the study of corticosteroid chemistry and the development of new synthetic routes for corticosteroid derivatives.

    Biology: It is used to study the biological effects of corticosteroids on cellular processes and inflammation.

    Medicine: It is used in the development of topical treatments for inflammatory skin diseases, providing relief from symptoms such as itching, redness, and swelling.

    Industry: It is used in the formulation of pharmaceutical products, particularly topical creams and ointments for dermatological use.

Mechanism of Action

Desonide pivalate exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus and binds to genetic elements on the DNA, activating and repressing various genes. This process leads to the inhibition of the release of inflammatory mediators such as kinins, histamine, and prostaglandins . The molecular targets and pathways involved include the glucocorticoid receptor pathway and the inhibition of phospholipase A2 activity .

Comparison with Similar Compounds

Desonide pivalate is similar to other corticosteroids such as:

    Desonide: The parent compound, used for similar dermatological conditions.

    Fluocinolone acetonide: A fluorinated corticosteroid with higher potency.

    Triamcinolone acetonide: Another corticosteroid used for inflammatory skin conditions.

What sets this compound apart is its non-fluorinated structure, which provides a balance between efficacy and safety, making it suitable for long-term use in treating chronic skin conditions .

Properties

CAS No.

78806-68-5

Molecular Formula

C29H40O7

Molecular Weight

500.6 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C29H40O7/c1-25(2,3)24(33)34-15-21(32)29-22(35-26(4,5)36-29)13-19-18-9-8-16-12-17(30)10-11-27(16,6)23(18)20(31)14-28(19,29)7/h10-12,18-20,22-23,31H,8-9,13-15H2,1-7H3/t18-,19-,20-,22+,23+,27-,28-,29+/m0/s1

InChI Key

FAPMGCFSVXGXMO-FHKBAQRKSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C(C)(C)C)CCC5=CC(=O)C=C[C@]35C)O

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C(C)(C)C)C)O)C)C

Origin of Product

United States

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